Isogermafurenolide
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Overview
Description
Isogermafurenolide is a naturally occurring organic compound belonging to the furan class of compounds. It is characterized by its molecular formula C15H20O2 and a molecular weight of 232.32 g/mol . This compound is typically found as a colorless to pale yellow solid and is known for its low solubility in water but good solubility in organic solvents . This compound has been identified in various plants, including those from the Asteraceae family, and exhibits a range of biological activities such as antibacterial, antioxidant, antitumor, and anti-inflammatory properties .
Preparation Methods
Isogermafurenolide can be obtained through both natural extraction and synthetic routes:
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Natural Extraction: : It can be extracted from plants like Vepris punctata found in the Madagascar Rainforest . The extraction process typically involves solvent extraction followed by purification steps such as chromatography.
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Synthetic Routes: : The synthetic preparation of this compound involves multiple steps starting from commercially available raw materials. A common synthetic route includes:
Intermolecular Aldol Reaction: This step forms a key intermediate with all functional groups necessary for the final product.
Acetylation: The intermediate undergoes acetylation to form the desired compound.
Cyclization: Base-promoted cyclization in different solvents can yield various derivatives of this compound.
Chemical Reactions Analysis
Isogermafurenolide undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form hydroxythis compound.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include various hydroxylated and methoxylated derivatives .
Scientific Research Applications
Isogermafurenolide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isogermafurenolide involves its interaction with various molecular targets and pathways:
Cytotoxicity: It exhibits cytotoxic effects by inducing apoptosis in cancer cells.
Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell death.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Comparison with Similar Compounds
Isogermafurenolide can be compared with other similar compounds such as guaianolides, elemanolides, and lindenanolides:
Guaianolides: These compounds also exhibit biological activities but differ in their structural framework.
Elemanolides: Similar to this compound, elemanolides have a lactone ring but differ in their side chains and functional groups.
Lindenanolides: These compounds share some structural similarities but have different biological activities and applications.
Properties
Molecular Formula |
C15H20O2 |
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Molecular Weight |
232.32 g/mol |
IUPAC Name |
(5S,6S,7aS)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-4,5,7,7a-tetrahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-6-15(5)8-13-11(7-12(15)9(2)3)10(4)14(16)17-13/h6,12-13H,1-2,7-8H2,3-5H3/t12-,13-,15+/m0/s1 |
InChI Key |
IEOHWPUTLCTSCQ-KCQAQPDRSA-N |
Isomeric SMILES |
CC1=C2C[C@H]([C@](C[C@@H]2OC1=O)(C)C=C)C(=C)C |
Canonical SMILES |
CC1=C2CC(C(CC2OC1=O)(C)C=C)C(=C)C |
Origin of Product |
United States |
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